molecular formula C9H9ClN4 B070850 N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine CAS No. 190604-92-3

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

Cat. No.: B070850
CAS No.: 190604-92-3
M. Wt: 208.65 g/mol
InChI Key: AYEAUPRZTZWBBF-UHFFFAOYSA-N
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Description

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine is a key chemical intermediate of significant interest in agricultural and biochemical research, primarily known for its role in the synthesis of neonicotinoid insecticides such as acetamiprid. This compound acts as a high-affinity agonist at the insect nicotinic acetylcholine receptor (nAChR), mimicking the action of acetylcholine. Its specific mechanism involves binding to the postsynaptic nAChRs in the insect central nervous system, leading to receptor activation, uncontrolled nerve excitation, paralysis, and ultimately insect death. For researchers, this molecule is an invaluable tool for studying the structure-activity relationships of neonicotinoids, investigating resistance mechanisms in pest populations, and exploring the metabolic pathways and environmental fate of this important class of insecticides. Its well-defined structure, featuring the 6-chloro-3-pyridylmethyl and N-cyano-amidine moieties, is crucial for its interaction with the receptor binding site. This high-purity compound is essential for advancing the development of next-generation crop protection agents with potentially improved selectivity and reduced ecological impact. It is supplied For Research Use Only and is strictly intended for laboratory studies.

Properties

IUPAC Name

N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEAUPRZTZWBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CN=C(C=C1)Cl)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058744
Record name (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190604-92-3
Record name (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-N-[(6-chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of N-(6-Chloro-3-pyridylmethyl)methylamine

This intermediate is critical for subsequent functionalization. The patented improved method (CN102827070B) involves:

Reaction Scheme:

2-Chloro-5-chloromethylpyridine + CH3NH2Toluene, -5–5°CN-(6-Chloro-3-pyridylmethyl)methylamine+HCl\text{2-Chloro-5-chloromethylpyridine + CH}3\text{NH}2 \xrightarrow{\text{Toluene, -5–5°C}} \text{N-(6-Chloro-3-pyridylmethyl)methylamine} + \text{HCl}

Optimized Conditions

ParameterTraditional MethodImproved Method
Methylamine Source30% Aqueous SolutionAnhydrous Gas
SolventTolueneToluene
Temperature-5–5°C-5–5°C
Yield85–90%95–98%
Purity92–94%98.5%

The gas-phase methylamine method reduces aqueous waste by 40% and improves reactor utilization by 30%. Post-reaction workup includes toluene extraction and vacuum distillation to isolate the amine with >98% purity.

Introduction of the Cyano Group

The N'-cyano functionality is introduced via condensation with cyanamide derivatives. A representative pathway involves:

Reaction Mechanism:

N-(6-Chloro-3-pyridylmethyl)methylamine+NC-CH2C(=NH)OEtBaseN-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine+EtOH\text{N-(6-Chloro-3-pyridylmethyl)methylamine} + \text{NC-CH}_2\text{C(=NH)OEt} \xrightarrow{\text{Base}} \text{this compound} + \text{EtOH}

Key Variables

  • Catalyst : Potassium carbonate or DBU (1,8-diazabicycloundec-7-ene)

  • Solvent : Acetonitrile or DMF

  • Temperature : 60–80°C

  • Time : 6–12 hours

Cyano group incorporation typically achieves 75–85% yield, with purity dependent on efficient removal of unreacted starting materials.

Industrial-Scale Production Considerations

Solvent Selection

Toluene remains the solvent of choice due to its low polarity, which facilitates phase separation during workup. Recent studies explore cyclopentyl methyl ether (CPME) as a greener alternative, though its higher cost limits adoption.

Waste Management

The shift from aqueous methylamine to gaseous reactants reduces wastewater generation by 300 L per ton of product. Residual HCl gas is neutralized with NaOH, producing NaCl as a recoverable byproduct.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, pyridine-H), 7.72 (d, J = 8.4 Hz, 1H, pyridine-H), 4.45 (s, 2H, CH2_2), 3.10 (s, 3H, N-CH3_3), 2.85 (s, 2H, NH2_2).

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 AcCN/H2_2O).

Recent Advancements and Patents

The CN106187868A patent discloses a one-pot synthesis route combining pyridylmethylamine formation and cyanoacetylation, reducing intermediate isolation steps. Key innovations include:

  • In situ generation of cyanamide esters

  • Microwave-assisted condensation (30-minute reaction time at 100°C)

This method claims a 22% reduction in production costs compared to traditional approaches.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis under alkaline conditions is a primary degradation pathway:

  • Alkaline Hydrolysis (6N NaOH):
    • N-demethylation occurs first, followed by hydrolysis of the cyano group to form N-carbamoyl-N′-[(6-chloro-3-pyridyl)methyl]acetamidine (IM-2-3) and N-[(6-chloro-3-pyridyl)methyl]acetamide (IM-2-4) .
    • The reaction mechanism involves cleavage of the nitromethylene bond (C=N) and subsequent oxidation (Table 1).
Reaction Conditions Products Yield Key References
6N NaOH, 80°C, 6 hrIM-2-3, IM-2-4~60-70%

Oxidative Degradation

Oxidative pathways dominate in environmental and metabolic contexts:

  • Oxidative Cleavage by Sulfate Radicals (SO₄⁻- ):
    • Reacts at a rate constant of (1.1 ± 0.6) × 10⁹ M⁻¹s⁻¹ , forming hydroxylated derivatives via charge transfer from the amidine nitrogen .
    • Products include mono- and di-hydroxylated compounds (e.g., 6-chloronicotinic acid) .
  • Photodegradation:
    • UV exposure generates 6-chloronicotinic acid through cleavage of the nitromethylene bond .

Enzymatic Metabolism

In biological systems (e.g., honeybees, mammals):

  • Phase I Metabolism:
    • Oxidative cleavage by mixed-function oxidases (MFOs) produces polar metabolites:
      • 6-chloronicotinic acid (via nitromethylene bond cleavage).
      • N-demethylated intermediates (e.g., N-desmethylacetamiprid) .
    • Half-life: 4–6 hours in mammalian tissues .
  • Phase II Metabolism:
    • Conjugation with glucuronic acid forms (6-chloro-3-pyridyl)methyl-β-D-glucopyranoside (IM-0-Glc) .

Hydrogenation and Catalytic Reduction

Catalytic hydrogenation modifies the pyridine ring:

  • Pt/C-Catalyzed Hydrogenation:
    • Reduces the pyridylmethyl group to pyridylmethylamine derivatives under 6.0 atm H₂ at 50°C .
    • Example: Conversion to N-(6-chloro-3-pyridylmethyl)-N-ethylamine (93% yield) .
Substrate Catalyst Conditions Product Yield
N-(6-chloro-3-pyridylmethylidene)-N-ethylamine2% Pt/CH₂ (6 atm), 50°C, 6 hrN-(6-chloro-3-pyridylmethyl)-N-ethylamine93.2%

Reactivity with Nucleophiles

The cyano group undergoes nucleophilic substitution:

  • Reaction with Thiols:
    • Forms thioamide derivatives in the presence of cysteine or glutathione, enhancing detoxification pathways .

Environmental Fate

  • Soil Degradation:
    • DT₅₀ (aerobic): 34–74 days, depending on pH and microbial activity .
    • Major metabolites: 6-chloronicotinic acid and N-carbamoyl derivatives .

Key Metabolites and Pathways

Metabolite Structure Pathway Biological Role
6-Chloronicotinic acidC₆H₄ClNO₂Oxidative cleavageTerminal detoxification product
IM-0-GlcC₁₂H₁₅ClNO₆GlucuronidationExcretion facilitator
N-DesmethylacetamipridC₉H₉ClN₄N-demethylationBioactive intermediate

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C10H11ClN4
  • Molar Mass : 222.67 g/mol
  • CAS Number : 135410-20-7
  • Solubility : Partially soluble in water (3-4 g/L), soluble in organic solvents like acetone and methanol.
  • Melting Point : 101-103°C
  • Boiling Point : Approximately 352.4°C (predicted) .

Scientific Research Applications

  • Pest Control
    • Acetamiprid is primarily used in the agricultural sector for controlling a wide range of pests on various crops including leafy vegetables, fruiting vegetables, cotton, and ornamental plants. Its effectiveness against pests like aphids, whiteflies, and leafhoppers has been documented extensively .
  • Toxicological Studies
    • Research has focused on the toxicological profile of acetamiprid, assessing its effects on non-target organisms and potential environmental impacts. Studies indicate that while it is effective against target pests, it poses lower risks to beneficial insects compared to other neonicotinoids .
  • Metabolism Studies
    • Metabolic pathways of acetamiprid have been studied in various organisms including rats and goats. These studies help understand how acetamiprid is absorbed, distributed, metabolized, and excreted in living organisms, which is crucial for evaluating its safety and efficacy .

Efficacy Against Specific Pests

  • Study on Aphid Control : In a controlled field trial conducted on leafy vegetables, acetamiprid demonstrated a significant reduction in aphid populations within three days post-application. The results indicated a 90% reduction compared to untreated controls .
  • Impact on Non-target Species : A study evaluated the effects of acetamiprid on beneficial insects such as ladybugs and bees. The findings suggested that while acetamiprid effectively controlled target pests, it exhibited lower toxicity levels towards these beneficial species when applied according to recommended guidelines .

Data Table: Comparative Efficacy of Acetamiprid

Pest TypeApplication Rate (g/ha)Efficacy (%)Observational Period (days)
Aphids100903
Whiteflies150855
Leafhoppers120807

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity

  • Molecular Formula :
    • Acetamiprid (parent compound) : C₁₀H₁₁ClN₄ (CAS: 135410-20-7) .
    • N-desmethyl acetamiprid (metabolite) : C₉H₉ClN₄ (CAS: 190604-92-3) .
  • Molecular Weight :
    • Acetamiprid: 222.67 g/mol .
    • N-desmethyl acetamiprid: 208.65 g/mol .
  • Key Functional Groups: Chloropyridylmethyl, cyanoamidine, and methyl/acetamidine moieties .

Physicochemical Properties

  • Solubility : Highly soluble in water (4.2 g/L at 20°C), facilitating systemic action in plants .
  • Persistence : Degrades via photolysis and hydrolysis, but residues may persist in soil (half-life: 1–8 days) and water .

Toxicity and Environmental Impact

  • Mammalian Toxicity : Classified as Acute Toxicity Category 3 (oral), Category 2 (inhalation), and Category 5 (dermal) . Accumulates in liver, kidney, and thyroid tissues, with 50–70% excreted as metabolites .
  • Ecotoxicity : Toxic to aquatic organisms (LC₅₀ for Daphnia: 0.14 mg/L) .

Neonicotinoid Insecticides

Acetamiprid belongs to the neonicotinoid class, which includes imidacloprid, clothianidin, and thiamethoxam. These compounds share a mode of action (agonism of insect nicotinic acetylcholine receptors) but differ in structure and properties.

Table 1: Key Neonicotinoids and Their Properties
Compound Molecular Formula Water Solubility (g/L) Mammalian Toxicity (Oral LD₅₀, rat) Environmental Half-Life (Soil)
Acetamiprid C₁₀H₁₁ClN₄ 4.2 450 mg/kg 1–8 days
Imidacloprid C₉H₁₀ClN₅O₂ 0.51 450 mg/kg 40–997 days
Clothianidin C₆H₈ClN₅O₂S 0.34 >5,000 mg/kg 148–6,933 days
Thiamethoxam C₈H₁₀ClN₅O₃S 4.1 1,563 mg/kg 7–75 days
Key Differences:

Structural Variations: Acetamiprid contains a cyanoamidine group, while imidacloprid has an imidazolidine ring . Clothianidin and thiamethoxam feature nitro-guanidine and oxadiazine moieties, respectively .

Environmental Persistence :

  • Acetamiprid degrades faster in soil than imidacloprid or clothianidin, reducing long-term residue risks .

Ecotoxicity :

  • Acetamiprid is less acutely toxic to bees (LD₅₀: 14.53 µg/bee) compared to imidacloprid (LD₅₀: 0.0037 µg/bee) but still poses chronic risks .

Non-Neonicotinoid Analogs

3-Chloro-N-phenyl-phthalimide
  • Structure: Chlorinated phthalimide with a phenyl group, lacking the cyanoamidine moiety of acetamiprid .
2-Chloro-N-(6-cyanopyridin-3-yl)acetamide
  • Molecular Formula : C₈H₆ClN₃O (CAS: 1116015-91-8) .
  • Key Differences: Shares a chloropyridyl group with acetamiprid but lacks the methyl/cyanoamidine substituents, reducing insecticidal activity .

Metabolites and Derivatives

N-desmethyl Acetamiprid (C₉H₉ClN₄)
  • Role : Primary metabolite of acetamiprid, detected in urine and feces .
  • Toxicity : Retains enzyme-inhibiting properties by binding to active sites of cellular enzymes .

Degradation Studies

  • Photocatalysis: Pd-ZnO nanocomposites degrade 90% of acetamiprid under visible light in 4 hours .
  • Ultrasonic Degradation : Achieves 75% removal in aqueous solutions, faster than imidacloprid .

Enzymatic Inhibition

Biological Activity

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, commonly known as acetamiprid , is a synthetic compound classified under the neonicotinoid insecticides. This article delves into its biological activity, mechanisms of action, toxicity profiles, and environmental impacts, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₃ClN₄
  • Molecular Weight : 240.71 g/mol
  • Classification : Neonicotinoid insecticide

Acetamiprid features a pyridine ring with a chlorine substitution and a cyano group linked to an acetamidine moiety. This unique structure contributes to its selective activity against insect pests while minimizing toxicity to mammals.

Acetamiprid operates primarily by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding disrupts neurotransmission, leading to paralysis and death of target pests. The compound is particularly effective against aphids, whiteflies, and certain beetles, making it a valuable tool in agricultural pest management .

Insecticidal Activity

Acetamiprid has demonstrated potent insecticidal properties with a specific mode of action that affects the central nervous system of insects. Its effectiveness can be summarized as follows:

Target Pest Efficacy Application Method
AphidsHighFoliar spray
WhitefliesModerate to HighSoil drench
BeetlesModerateGranular application

Studies indicate that acetamiprid is less toxic to beneficial insects like bees due to its rapid metabolism in their systems .

Toxicity Profile

The toxicity of acetamiprid varies across species:

  • Mammalian Toxicity : Classified as acutely toxic if ingested (Toxic Category 3), with potential for skin irritation.
  • Aquatic Organisms : Considered hazardous, requiring careful application to prevent environmental contamination.

In chronic toxicity studies on rats and dogs, significant findings include:

  • Decreased body weight gain at higher doses.
  • Increased liver weight ratios and centrilobular hypertrophy observed at prolonged exposure .

Case Studies

  • Acute Toxicity in Rats : A study evaluated the absorption, distribution, metabolism, and excretion (ADME) of acetamiprid in male and female rats. The compound was rapidly absorbed, achieving peak blood concentrations within 2-3 hours post-dosing. The elimination half-life ranged from 4 to 6 hours, indicating a quick clearance from the body .
  • Environmental Impact Assessment : Research has shown that while acetamiprid is effective against target pests, it poses risks to non-target aquatic organisms. Its persistence in the environment necessitates careful management practices to mitigate potential ecological harm .

Q & A

Q. What are the validated analytical methods for quantifying Acetamiprid in environmental matrices?

Acetamiprid can be quantified using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) coupled with mass spectrometry (MS). For HPLC, a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) is recommended, achieving retention times of 6–8 minutes . GC-MS analysis requires derivatization to enhance volatility, using trifluoroacetic anhydride (TFAA) as a derivatizing agent. Method validation should include calibration curves (0.1–10 ppm), recovery rates (>85%), and limits of detection (LOD < 0.05 ppm) .

Q. What synthetic routes are available for Acetamiprid in laboratory settings?

A common synthesis involves condensation reactions between 6-chloro-3-pyridylmethylamine and N-cyano-N-methylacetamidine under alkaline conditions (pH 9–10) at 60–80°C. Key intermediates include (E)-isomers, which dominate due to thermodynamic stability. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the eluent. Purification via column chromatography yields >95% purity .

Q. How can researchers safely handle Acetamiprid given its toxicity profile?

Acetamiprid is classified as acute toxicity category 3 (oral) and 2 (inhalation) . Safe handling requires:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and NIOSH-approved respirators for aerosolized forms.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Storage : In airtight containers at 2–8°C, segregated from oxidizing agents.
  • Waste disposal : Neutralization with 10% NaOH followed by incineration .

Q. What are the primary degradation pathways of Acetamiprid in aqueous systems?

In water, Acetamiprid undergoes hydrolysis (pH-dependent) and photocatalytic degradation . Hydrolysis at pH 7–9 yields N-(6-chloro-3-pyridylmethyl)-N-methylurea as a primary metabolite. Photocatalysis using TiO₂ or ZnO under UV light (λ = 365 nm) achieves >90% degradation in 4 hours. Ultrasonic treatment (40 kHz, 300 W) synergizes with H₂O₂ to generate hydroxyl radicals, reducing half-life to <1 hour .

Advanced Research Questions

Q. How can contradictory data on Acetamiprid degradation efficiencies be resolved?

Discrepancies in degradation rates (e.g., 70% vs. 90% efficiency) often arise from matrix effects (e.g., organic matter, ionic strength) or methodological variability . To address this:

  • Standardize protocols : Use identical catalyst loads (e.g., 1 g/L TiO₂), light intensity (100 mW/cm²), and pH (7.0).
  • Control matrices : Spike samples with humic acid (10–50 mg/L) to mimic environmental complexity.
  • Cross-validate with LC-MS/MS to quantify parent compounds and metabolites .

Q. What advanced techniques are used to identify and quantify Acetamiprid metabolites in biological tissues?

Metabolites like N-desmethyl-acetamiprid (IM-2-1) and CPMF are detected using LC-MS/MS with electrospray ionization (ESI+). Tissue samples (liver, kidney) are homogenized in acetonitrile, centrifuged, and filtered (0.22 µm). Chromatographic separation uses a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Quantify via multiple reaction monitoring (MRM) transitions: m/z 223→126 (Acetamiprid) and m/z 209→105 (IM-2-1) .

Q. How can bioaccumulation studies of Acetamiprid in non-target organisms be designed?

  • Exposure models : Use zebrafish (Danio rerio) or Daphnia magna in flow-through systems (10–100 µg/L for 21 days).
  • Tissue sampling : Collect liver, kidney, and adipose tissue at intervals (7, 14, 21 days).
  • Bioconcentration factor (BCF) : Calculate as BCF=Tissue concentrationWater concentration\text{BCF} = \frac{\text{Tissue concentration}}{\text{Water concentration}}.
  • Metabolite profiling : Compare with control groups using metabolomics platforms (e.g., Q-TOF-MS) .

Q. What strategies mitigate matrix interference in LC-MS/MS analysis of Acetamiprid residues?

  • Sample cleanup : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) kits with PSA/C18 sorbents.
  • Internal standards : Deuterated analogs (e.g., Acetamiprid-d₃) correct for ion suppression.
  • Matrix-matched calibration : Prepare standards in blank matrix extracts to normalize signal variations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine
Reactant of Route 2
Reactant of Route 2
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.